molecular formula C6H10N2O3 B1432160 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate CAS No. 1609396-02-2

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate

Cat. No. B1432160
CAS RN: 1609396-02-2
M. Wt: 158.16 g/mol
InChI Key: RUQICLIYORWDPW-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate” is a chemical compound with the molecular formula C6H8N2O2 . It is a type of pyrazoline, a class of compounds known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of “2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate” are not detailed in the retrieved sources, pyrazoles in general are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate” is 140.14 . Other physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

Organic Synthesis

The compound is used in the synthesis of 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline . This synthesis involves a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) .

Antileishmanial Activity

Pyrazole-bearing compounds, including “(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate”, are known for their potent antileishmanial activities . Some hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate . One of the synthesized compounds displayed superior antipromastigote activity .

Antimalarial Activity

The compound also has potential antimalarial applications. In a study, the synthesized pyrazole derivatives were evaluated against Plasmodium berghei infected mice . Two of the target compounds elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on this compound. The study justified the better antileishmanial activity of one of the synthesized compounds .

Pharmacological Effects

Pyrazole-bearing compounds, including “(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate”, are known for their diverse pharmacological effects . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Ligand for Metal Complexes

Compounds containing pyrazole structures have been exploited for a broad range of applications, including as ligands for metal complexes . These metal complexes have been used in catalysis and biomedical chemistry .

Safety and Hazards

While specific safety and hazard information for “2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate” is not available in the retrieved sources, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(4-methylpyrazol-1-yl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.H2O/c1-5-2-7-8(3-5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQICLIYORWDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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